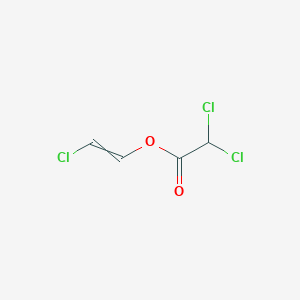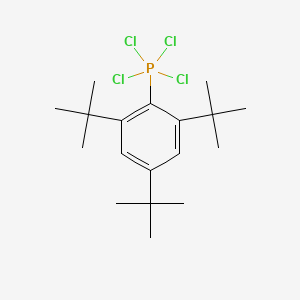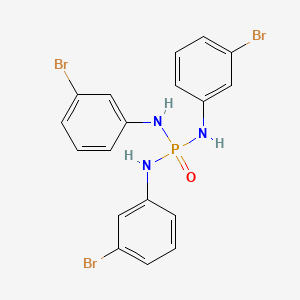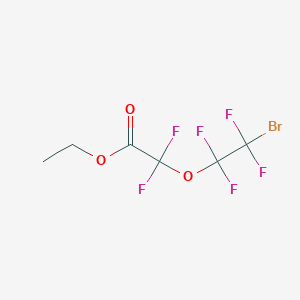
Oxan-3-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxan-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-3-yl trifluoroacetate typically involves the reaction of oxan-3-ol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Oxan-3-ol+Trifluoroacetic anhydride→Oxan-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxan-3-yl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxan-3-ol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: Under reducing conditions, the trifluoroacetate group can be converted to a trifluoromethyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxan-3-ol and trifluoroacetic acid.
Substitution: Various oxan-3-yl derivatives depending on the nucleophile used.
Reduction: Oxan-3-yl trifluoromethyl compounds.
Scientific Research Applications
Oxan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which oxan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this compound may interact with enzymes and proteins, potentially inhibiting their activity by modifying key functional groups.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simple trifluoroacetate compound used in various chemical reactions.
Trifluoroacetyl chloride: Another trifluoroacetate derivative used in organic synthesis.
Trifluoroacetic anhydride: Used as a reagent for introducing trifluoroacetate groups.
Uniqueness
Oxan-3-yl trifluoroacetate is unique due to the presence of the oxan-3-yl moiety, which imparts distinct chemical properties compared to other trifluoroacetate compounds. This uniqueness makes it valuable for specific applications where the combination of the oxan-3-yl and trifluoroacetate groups is advantageous.
Properties
CAS No. |
88410-38-2 |
|---|---|
Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
oxan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(11)13-5-2-1-3-12-4-5/h5H,1-4H2 |
InChI Key |
PKYHVPUMLIGKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide](/img/structure/B14381854.png)
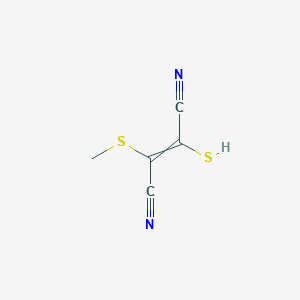
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
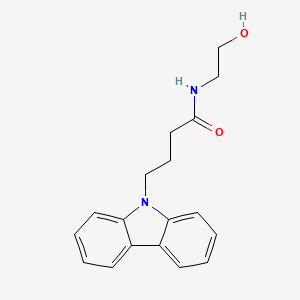
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)
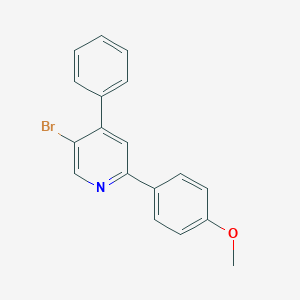
phosphanium bromide](/img/structure/B14381899.png)
